molecular formula C6H12O6 B7822386 L-Gulose CAS No. 655-45-8

L-Gulose

Cat. No.: B7822386
CAS No.: 655-45-8
M. Wt: 180.16 g/mol
InChI Key: GZCGUPFRVQAUEE-JGWLITMVSA-N
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Description

L-Gulose is a rare sugar, specifically an aldohexose monosaccharide with the chemical formula C6H12O6 It is the L-isomer of gulose, making it an enantiomer of the more common D-gulose Unlike D-gulose, this compound does not occur naturally in living organisms and must be synthesized in the laboratory

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Gulose can be synthesized from D-mannose through a series of chemical reactions. The process involves the epimerization of D-mannose at the C-5 position to produce this compound. This method typically requires nine steps and yields highly functionalized this compound derivatives with a total yield of 21-23% . Another method involves the use of recombinant Escherichia coli harboring a unique mannitol dehydrogenase, which can convert D-sorbitol to this compound .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages due to the complexity and cost of the synthesis process. advancements in biotechnological methods, such as the use of genetically modified microorganisms, hold promise for more efficient and cost-effective production in the future.

Chemical Reactions Analysis

Types of Reactions

L-Gulose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of D-sorbitol to produce this compound using a wheat-bran culture extract of the fungus Penicillium sp. KU-1 .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include D-mannose, mannitol dehydrogenase, and various protecting groups for the intermediates. The reaction conditions often involve specific pH levels, temperatures, and the presence of catalysts to facilitate the desired transformations.

Major Products Formed

The major product formed from these reactions is this compound itself. Additionally, this compound derivatives, such as this compound pentaacetate, can be synthesized for specific applications in research and industry.

Scientific Research Applications

L-Gulose has several scientific research applications:

Comparison with Similar Compounds

L-Gulose is similar to other L-hexoses, such as L-glucose, L-galactose, and L-allose. it is unique in its specific applications and properties:

Properties

IUPAC Name

(2S,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-JGWLITMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401342718
Record name L-Gulose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6027-89-0
Record name L-Gulose
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Gulose
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Record name L-Gulose
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URL https://comptox.epa.gov/dashboard/DTXSID401342718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-gulose
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Record name GULOSE, L-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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